11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid
Overview
Description
11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is a complex organic compound that features a thiazolidinone ring, a bromobenzylidene moiety, and an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid typically involves a multi-step process One common method includes the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with an appropriate α-haloketone to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzylidene moiety can be reduced to the corresponding bromobenzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Bromobenzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The bromobenzylidene moiety may enhance binding affinity through hydrophobic interactions, while the undecanoic acid chain can facilitate membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2Z,5Z)-5-(3-Bromobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- 4-{[5-(3-bromobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
Uniqueness
11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the undecanoic acid chain also differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
11-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO3S2/c22-17-11-9-10-16(14-17)15-18-20(26)23(21(27)28-18)13-8-6-4-2-1-3-5-7-12-19(24)25/h9-11,14-15H,1-8,12-13H2,(H,24,25)/b18-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJANGNKYQUPJL-SDXDJHTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.